Norcaesalpinin E

Descripción general

Descripción

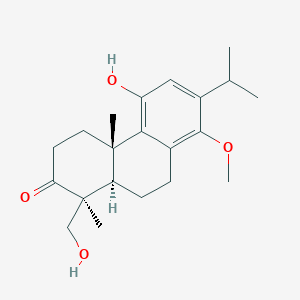

Norcaesalpinin E is a natural cassane-type diterpene found in the seed kernels of Caesalpinia crista . It is a type of chemical entity .

Synthesis Analysis

The transformation of cassane-type diterpenoids with a fused furan ring into aromatic derivatives in CDCl3, or upon irradiation with UV light in CHCl3, or catalyzed by AlCl3 in CHCl3 or CH2Cl2 at room temperature, was described .Molecular Structure Analysis

The molecular formula of Norcaesalpinin E is C21H28O6 . The average mass is 376.443 Da and the mono-isotopic mass is 376.188599 Da .Chemical Reactions Analysis

The transformation of cassane diterpenoids from Caesalpinia bonduc into aromatic derivatives, either in CDCl3 or in CHCl3 irradiated with UV light or catalyzed by AlCl3, were described .Physical And Chemical Properties Analysis

Norcaesalpinin E is a powder . It has a storage life of 3 years at -20°C, 2 years at 4°C, 6 months at -80°C in solvent, and 1 month at -20°C in solvent .Aplicaciones Científicas De Investigación

Antimalarial Activity

Norcaesalpinin E has been found to have potential as an antimalarial agent . It has been studied for its interaction with the circumsporozoite protein in Plasmodium falciparum, a new target of antimalarial drugs . The binding affinity of Norcaesalpinin E with the circumsporozoite protein is -7.6, while the binding affinity of the protein with the control compound Quinine Sulphate is -7.1 . This suggests that Norcaesalpinin E could be more effective than some existing antimalarial drugs.

Druglikeness and Bioavailability

The druglikeness prediction shows that Norcaesalpinin E meets Lipinski, Ghose, Veber, Egan and Muegge rules with a 0.55 Bioavailability score . This suggests that Norcaesalpinin E has properties that make it a good candidate for a drug, including its solubility, permeability, and stability.

Antiplasmodial Activity

Norcaesalpinin E has shown significant inhibition of parasites growth in the D6 and W2 clones with IC50 values 10.25- ˃10.62 μM . This suggests that Norcaesalpinin E could be used as an antiplasmodial agent.

Structure-Activity Relationship

Based on observed results, a structure–activity relationship has been established . This means that the structure of Norcaesalpinin E is related to its activity, which can help in the design of new drugs.

Potential in Herbal Medicine

Norcaesalpinin E is a natural compound found in Caesalpinia crista . This suggests that it could be used in herbal medicine, especially in countries like Indonesia where people are familiar with using herbal plants in treating diseases .

Potential in Treating Infectious Diseases

Given its antimalarial and antiplasmodial activities, Norcaesalpinin E could potentially be used in the treatment of infectious diseases caused by parasites .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Norcaesalpinin E is a natural cassane-type diterpene found in the seed kernels of Caesalpinia crista . It has been found to exhibit antimalarial activity . The primary target of Norcaesalpinin E is the malaria parasite Plasmodium falciparum .

Mode of Action

It is known to interact with the circumsporozoite protein in plasmodium falciparum . This interaction is believed to inhibit the growth and development of the parasite, thereby exhibiting its antimalarial activity.

Biochemical Pathways

It is known that the compound interferes with the life cycle of the plasmodium falciparum parasite, which is crucial for its survival and proliferation .

Pharmacokinetics

It has been found to meet lipinski, ghose, veber, egan, and muegge rules with a bioavailability score of 055 , suggesting that it has favorable drug-like properties.

Result of Action

The result of Norcaesalpinin E’s action is the inhibition of the growth and development of the Plasmodium falciparum parasite . This leads to a decrease in the severity of malaria symptoms in the host.

Propiedades

IUPAC Name |

[(1S,4aR,6S,6aS,11aS,11bS)-4a,6-dihydroxy-4,4,11b-trimethyl-7-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-11(22)27-16-5-7-19(2,3)21(25)10-14(23)17-13(20(16,21)4)9-15-12(18(17)24)6-8-26-15/h6,8,13-14,16-17,23,25H,5,7,9-10H2,1-4H3/t13-,14-,16-,17-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBALQPBIWZLHPR-SJEMMDPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(=O)C3C(C2)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)C(=O)[C@@H]3[C@H](C2)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most potent antimalarial compound identified in the studies of Caesalpinia crista extracts? What is its mechanism of action?

A1: Norcaesalpinin E (28) is the most potent antimalarial compound isolated from Caesalpinia crista extracts. While it demonstrates significant in vitro activity against the malaria parasite Plasmodium falciparum, its exact mechanism of action remains unknown. Further research is needed to elucidate how Norcaesalpinin E interacts with its target within the parasite and its downstream effects.

Q2: What is the structural characterization of Norcaesalpinin E?

A2: While the provided abstracts do not explicitly state the molecular formula and weight of Norcaesalpinin E, they emphasize the use of spectroscopic analyses for structural elucidation. This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about the compound's structure and molecular weight.

Q3: How does the structure of Norcaesalpinin E relate to its antimalarial activity? Have any structure-activity relationships been established?

A3: The studies identified a relationship between the chemical structure of various cassane- and norcassane-type diterpenes and their antimalarial activity. Though the specific structural features contributing to Norcaesalpinin E's potency aren't detailed, this finding highlights the importance of structural modifications in influencing the activity and potency of these compounds against Plasmodium falciparum.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-3-[(2S,3S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1150610.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid](/img/structure/B1150620.png)